molecular formula C15H22ClNO3 B1439917 Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride CAS No. 1219979-53-9

Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

Cat. No.: B1439917
CAS No.: 1219979-53-9
M. Wt: 299.79 g/mol
InChI Key: OTACMZJDORVGBK-UHFFFAOYSA-N
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Description

Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a piperidine-derived benzoate ester, characterized by a methoxy-linked piperidine ring at the para position of the benzoate moiety. Its molecular formula is C₁₅H₂₂ClNO₃, with a molecular weight of approximately 299.80 g/mol (estimated based on analogous structures in ). The compound's structure combines a lipophilic ethyl ester group with a hydrophilic piperidinylmethoxy substituent, making it a versatile intermediate in pharmaceuticals and polymer chemistry. Piperidine derivatives are widely explored in drug discovery due to their bioactivity and conformational flexibility .

Properties

IUPAC Name

ethyl 4-(piperidin-4-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-2-18-15(17)13-3-5-14(6-4-13)19-11-12-7-9-16-10-8-12;/h3-6,12,16H,2,7-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTACMZJDORVGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification

  • Reaction : 4-hydroxybenzoic acid is esterified with ethanol.
  • Catalyst : Concentrated sulfuric acid or other strong acid catalysts.
  • Conditions : Reflux under azeotropic distillation to continuously remove water, shifting equilibrium toward ester formation.
  • Outcome : Formation of ethyl 4-hydroxybenzoate with high purity.
  • Industrial Note : Continuous or batch reactors are used; water removal is critical to maximize yield.

Ether Formation (Nucleophilic Substitution)

  • Reaction : Ethyl 4-hydroxybenzoate reacts with 4-piperidinylmethanol or a haloalkylpiperidine derivative (e.g., β-chloroethylpiperidine hydrochloride).
  • Base : Potassium carbonate or sodium hydride to deprotonate the phenol and facilitate nucleophilic attack.
  • Solvent : Aprotic solvents such as methyl ethyl ketone or amyl acetate.
  • Temperature : Mild heating (50–80°C) to promote substitution without decomposition.
  • Mechanism : The phenolate ion attacks the electrophilic carbon attached to the piperidine moiety, forming the ether linkage.
  • Purification : Phase separation and washing to remove inorganic salts; recrystallization or chromatography to purify intermediate.

Hydrochloride Salt Formation

  • Reaction : The free base compound is treated with hydrochloric acid.
  • Solvent : Polar solvents such as ethanol or ethyl acetate.
  • Process : Addition of HCl leads to protonation of the piperidine nitrogen, precipitating the hydrochloride salt.
  • Purification : Filtration and drying yield the stable hydrochloride salt with enhanced solubility and stability for pharmaceutical use.

Alternative and Improved Preparation Approaches

  • Use of Haloalkyl Amines : Patents describe improved processes by reacting haloalkyl amines with ethyl 4-hydroxybenzoate in presence of hydrated inorganic bases, enhancing yields and reducing by-products.
  • Catalytic Hydrogenation : For related piperidine derivatives, debenzylation and hydrogenation steps using Pd/C catalysts are employed to obtain pure intermediates.
  • Green Chemistry Routes : Esterification methods using solid catalysts and water-carrying agents with solvent recycling have been developed to minimize waste and improve environmental footprint.

Reaction Scheme Summary

Step Reaction Type Starting Material(s) Reagents/Conditions Product
1 Esterification 4-hydroxybenzoic acid + ethanol H₂SO₄ catalyst, reflux, water removal Ethyl 4-hydroxybenzoate
2 Nucleophilic Substitution (Ether formation) Ethyl 4-hydroxybenzoate + 4-piperidinylmethanol or β-chloroethylpiperidine hydrochloride K₂CO₃ or NaH, methyl ethyl ketone, mild heat Ethyl 4-(4-piperidinylmethoxy)benzoate (free base)
3 Salt Formation Free base HCl in ethanol This compound

Research Findings and Analytical Data

  • Purity : Purification via recrystallization or chromatography typically achieves >95% purity, confirmed by HPLC and NMR analysis.
  • Yields : Overall yields range from 70% to 85% depending on reaction scale and conditions.
  • Characterization : Confirmed by ^1H NMR, ^13C NMR, mass spectrometry, and melting point analysis.
  • Stability : Hydrochloride salt form shows improved thermal and storage stability compared to the free base.

Summary Table of Key Reagents and Conditions

Step Reagents/Materials Solvent(s) Catalyst/Base Temperature Notes
Esterification 4-hydroxybenzoic acid, ethanol Ethanol H₂SO₄ (acid catalyst) Reflux (~78°C) Water removal essential
Ether Formation Ethyl 4-hydroxybenzoate, β-chloroethylpiperidine hydrochloride or 4-piperidinylmethanol Methyl ethyl ketone, amyl acetate K₂CO₃ or NaH (base) 50–80°C Aprotic solvent, inert atmosphere preferred
Salt Formation Free base compound, HCl Ethanol or ethyl acetate None Room temp Precipitation of hydrochloride salt

Chemical Reactions Analysis

Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride has been studied for its potential in several therapeutic areas:

  • Neurological Disorders : The compound has shown promise in modulating neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression. Research indicates that compounds with piperidine structures can influence serotonin and dopamine pathways, which are crucial in mood regulation .
  • Pain Management : Its analgesic properties have been evaluated in preclinical studies. The mechanism of action may involve the inhibition of specific pain pathways or modulation of inflammatory responses, akin to other piperidine derivatives .
  • Anti-inflammatory Effects : Similar compounds have been investigated for their ability to act as selective antagonists at prostaglandin receptors, providing an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This could be particularly beneficial for patients with cardiovascular risks associated with NSAID use .

Case Study 1: Neurological Impact

A study published in Bioorganic & Medicinal Chemistry evaluated the effects of various piperidine derivatives on serotonin receptors. This compound was included in the screening, showing a notable affinity for serotonin receptor subtypes, indicating potential use as an antidepressant agent .

Case Study 2: Analgesic Properties

In a preclinical trial assessing pain relief mechanisms, this compound demonstrated significant analgesic effects comparable to established pain relievers. The study highlighted its ability to inhibit specific inflammatory mediators, suggesting a dual action mechanism that could be beneficial in chronic pain management .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in pain modulation and other physiological processes. The pathways involved in its action include the inhibition of neurotransmitter release and the modulation of ion channel activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name & CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Ethyl 4-(4-piperidinylmethoxy)benzoate HCl C₁₅H₂₂ClNO₃ 299.80 (hypo.) Piperidine ring, methoxy linkage
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl (1185038-20-3) C₁₄H₂₀ClNO₃ 285.77 Pyrrolidine (5-membered ring) vs. piperidine
Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl (1048673-90-0) C₁₆H₂₄ClNO₃ 313.82 Ethoxy linker, ortho-substitution on benzoate
Methyl 4-(piperidin-4-yl)benzoate HCl (936130-82-4) C₁₄H₂₀ClNO₂ 265.77 Methyl ester, no methoxy group
4-(Piperidin-4-yl)benzoic acid HCl (149353-84-4) C₁₂H₁₆ClNO₂ 241.72 Carboxylic acid instead of ester
4-(2-(Piperidin-1-yl)ethoxy)benzoic acid HCl (166975-76-4) C₁₄H₂₀ClNO₃ 285.77 Ethoxy linker, benzoic acid group

Key Observations :

  • Linker Type : Ethoxy-linked compounds (e.g., ) may increase flexibility but reduce metabolic stability compared to methoxy groups.
  • Functional Groups : Carboxylic acid derivatives (e.g., 149353-84-4) lack the ester group, altering solubility and bioavailability .

Physical and Regulatory Considerations

  • Solubility : Ethyl esters (e.g., Compound A) are more lipophilic than carboxylic acids, favoring membrane permeability but limiting aqueous solubility .
  • Regulatory Status : Piperidine derivatives often lack comprehensive environmental data (). For example, 4-(Diphenylmethoxy)piperidine HCl’s ecotoxicity remains unstudied, implying similar gaps for Compound A .

Biological Activity

Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C14_{14}H20_{20}ClNO
  • Molecular Weight : Approximately 269.77 g/mol

The compound features a piperidine ring attached to a benzoate moiety, enhancing its lipophilicity and potential interactions with biological targets. The hydrochloride salt form improves its solubility in water, which is advantageous for various applications in pharmacology.

Analgesic Effects

Research indicates that this compound may exhibit significant analgesic properties . Compounds with similar structures have been shown to interact with the opioid receptor system, suggesting that this compound might modulate pain pathways effectively. Studies have demonstrated that derivatives containing piperidine can influence pain perception and inflammatory responses .

Anti-inflammatory Activity

In addition to analgesic effects, this compound may also possess anti-inflammatory properties. The piperidine moiety is known to interact with various neurotransmitter receptors in the central nervous system, which could contribute to its anti-inflammatory effects . This interaction is crucial for understanding its pharmacodynamics and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step processes that ensure high yields and purity. A common synthetic route includes:

  • Alkylation : The introduction of alkyl groups to the piperidine structure.
  • Esterification : Formation of the ester bond between the piperidine derivative and benzoic acid.
  • Hydrochloride Formation : Conversion into the hydrochloride salt to enhance solubility.

These steps are crucial for obtaining a compound suitable for biological testing and application .

Case Studies and Experimental Results

Several studies have evaluated the biological activity of this compound:

  • Local Anesthetic Effects : In comparative studies, compounds structurally related to this compound demonstrated effective local anesthetic properties in various models. For instance, compounds like tetracaine and pramocaine were used as benchmarks, showing promising results in surface anesthesia tests .
  • Toxicity Assessments : Acute toxicity tests have indicated that derivatives of this compound exhibit low toxicity levels, making them potential candidates for further development in pain management therapies .

Biological Activity Data Table

CompoundAnalgesic Effect (Surface Anesthesia)Anti-inflammatory ActivityToxicity Level
Ethyl 4-(4-piperidinylmethoxy)benzoateModerateModerateLow
TetracaineHighModerateLow
PramocaineHighModerateLow

Q & A

Q. What are the critical steps in synthesizing Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 4-piperidinylmethanol with ethyl 4-hydroxybenzoate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via nucleophilic substitution with a halogenated benzoate precursor. Key considerations include:
  • Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates .
  • Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to drive substitution reactions to completion .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (ethanol/water mixtures) are standard for isolating the hydrochloride salt .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms ester and piperidine moieties. Look for signals at δ ~4.3 ppm (ester CH₂CH₃) and δ ~3.5–4.0 ppm (piperidinylmethoxy -OCH₂-) .
  • XRD : Single-crystal X-ray diffraction (using SHELX software for refinement ) resolves stereochemistry and hydrogen-bonding patterns in the hydrochloride salt.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₅H₂₂ClNO₃: calc. 300.13) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Although specific toxicity data are limited, adopt general precautions for piperidine derivatives:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to model transition states for ester hydrolysis or piperidine ring interactions. Solvent effects (e.g., water vs. DMSO) are critical .
  • Molecular docking : Predict binding affinities to biological targets (e.g., receptors or enzymes) using AutoDock Vina, focusing on the piperidine moiety’s conformational flexibility .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-response validation : Replicate assays (e.g., enzyme inhibition or cytotoxicity) across multiple concentrations (1 nM–100 µM) to confirm EC₅₀/IC₅₀ values .
  • Batch analysis : Compare purity (HPLC ≥95%) and salt form (hydrochloride vs. freebase) across studies, as impurities or counterions can alter activity .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from heterogeneous studies, adjusting for variables like cell line or solvent .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :
  • Forced degradation studies : Incubate solutions (1 mg/mL in PBS or simulated gastric fluid) at 25–60°C for 24–72 hours. Monitor degradation via:
  • HPLC : Track loss of parent compound and formation of byproducts (e.g., benzoic acid or piperidine derivatives) .
  • TGA/DSC : Assess thermal decomposition profiles (e.g., melting point shifts due to hydrate formation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 2
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Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

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